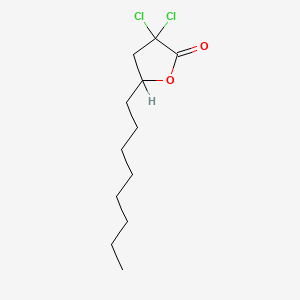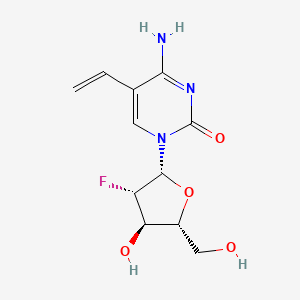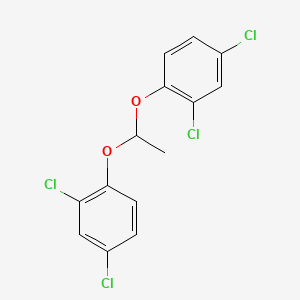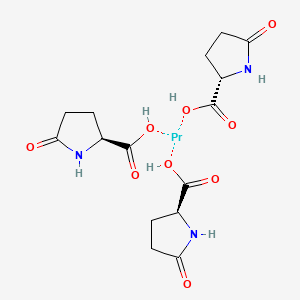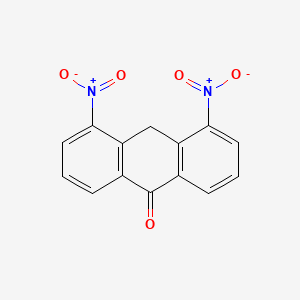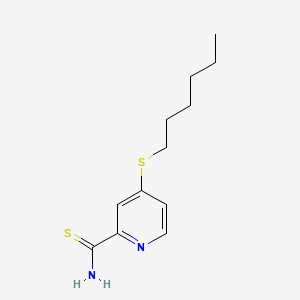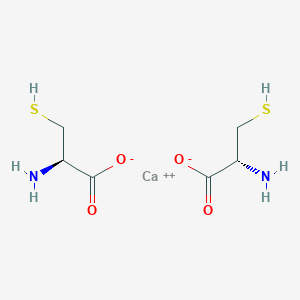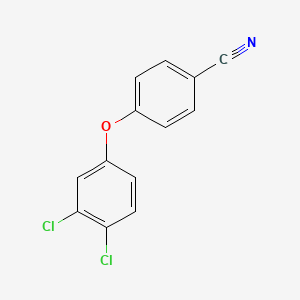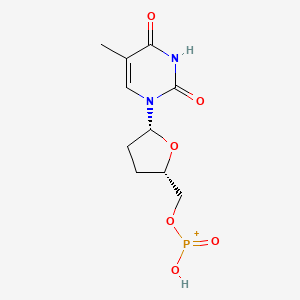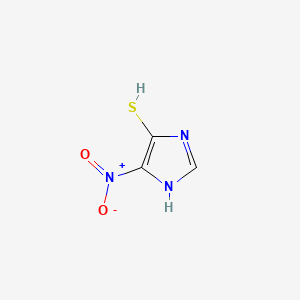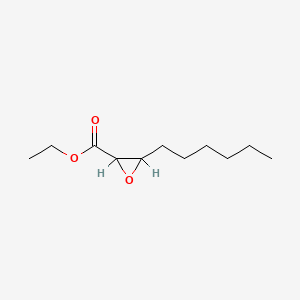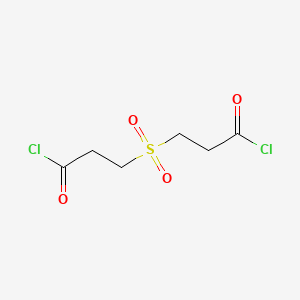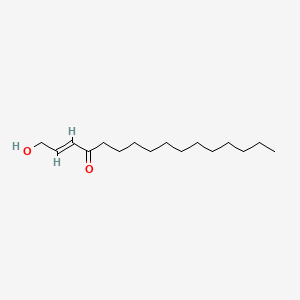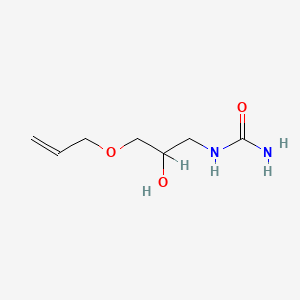
(3-(Allyloxy)-2-hydroxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Allyloxy)-2-hydroxypropyl)urea is a chemical compound that features an allyloxy group, a hydroxypropyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea typically involves the reaction of allyl glycidyl ether with urea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the conditions are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-(Allyloxy)-2-hydroxypropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxypropyl derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced hydroxypropyl derivatives, and substituted urea derivatives.
科学的研究の応用
(3-(Allyloxy)-2-hydroxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of (3-(Allyloxy)-2-hydroxypropyl)urea involves its interaction with various molecular targets. The allyloxy group can participate in reactions with nucleophiles, while the hydroxypropyl group can form hydrogen bonds with other molecules. The urea moiety can interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-Allyloxy-2-hydroxypropylcellulose: A cellulose derivative with similar functional groups.
Allyl glycidyl ether: A precursor used in the synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
93919-32-5 |
|---|---|
分子式 |
C7H14N2O3 |
分子量 |
174.20 g/mol |
IUPAC名 |
(2-hydroxy-3-prop-2-enoxypropyl)urea |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-12-5-6(10)4-9-7(8)11/h2,6,10H,1,3-5H2,(H3,8,9,11) |
InChIキー |
JRNDWNUDOSYYQX-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(CNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



